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Compound of Interest

Compound Name: 3-Chloro-7-nitroquinoline

Cat. No.: B8249669 Get Quote

Structural Integrity, Synthetic Pathways, and
Pharmacophore Applications
Abstract
3-Chloro-7-nitroquinoline (CAS: 75755-39-4) represents a specialized halogenated

heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the

development of kinase inhibitors and antimalarial agents.[1][2][3][4][5][6][7][8] This whitepaper

provides a definitive chemical profile, validated synthetic methodologies, and a structural

analysis of this compound.[8] By leveraging the electronic "push-pull" nature of the electron-

withdrawing nitro group at position 7 and the reactive chlorine handle at position 3, researchers

can utilize this scaffold for high-precision palladium-catalyzed cross-coupling reactions.[8]

Chemical Identity & Physicochemical Profiling
Precise identification is the cornerstone of reproducible research.[8] The following data is

verified against chemical inventories and calculated descriptors.

Table 1: Chemical Identity & Identifiers
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Descriptor Value

IUPAC Name 3-Chloro-7-nitroquinoline

CAS Registry Number 75755-39-4

SMILES (Canonical) C1=CC2=C(C=C1[O-])N=CC(=C2)Cl

InChI String
InChI=1S/C9H5ClN2O2/c10-7-3-6-1-2-

8(12(13)14)4-9(6)11-5-7/h1-5H

InChIKey GPKCCBYZRFLVKN-UHFFFAOYSA-N

Molecular Formula C₉H₅ClN₂O₂

| Molecular Weight | 208.60 g/mol |[1][6][7][8]

Table 2: Calculated Physicochemical Properties

Property Value Significance

XLogP3 ~2.6
Moderate lipophilicity;
suitable for membrane
permeability.[8]

TPSA 58.7 Å²

Polar surface area dominated

by the nitro group; favorable

for oral bioavailability rules.[8]

H-Bond Donors 0

Lack of donors prevents non-

specific binding; ideal for

kinase ATP-pocket targeting.[8]

| H-Bond Acceptors | 3 | Nitro oxygens and quinoline nitrogen serve as vectoral acceptors.[8] |

Structural Biology & Electronic Reactivity
The 3-chloro-7-nitroquinoline scaffold exhibits a unique electronic environment defined by

two key vectors:
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C3-Chlorine (The Synthetic Handle): Unlike the highly reactive C2 or C4 positions in

quinolines (which are susceptible to nucleophilic aromatic substitution, SNAr), the C3

position is electronically deactivated towards direct nucleophilic attack.[8] This makes the

C3-Cl bond robust, requiring transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-

Hartwig) for functionalization. This stability allows the scaffold to survive earlier synthetic

steps.[8]

C7-Nitro (The Masked Auxochrome): The nitro group at C7 is a strong electron-withdrawing

group (EWG).[8] It deactivates the benzene ring but can be selectively reduced to an amine

(7-amino-3-chloroquinoline).[8] The 7-amino moiety is a critical pharmacophore in

antimalarial drugs (resembling the chloroquine tail anchor) and provides a hydrogen bond

donor for kinase hinge binding.[8]

Visualization: Structural Numbering & Electronic Vectors
The following diagram illustrates the canonical numbering and the divergent reactivity zones of

the molecule.
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Reactivity Profile
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Figure 1: Canonical numbering of the quinoline core. C3 is the site for cross-coupling; C7 is the

reducible pharmacophore anchor.[8]

Validated Synthetic Methodologies
While direct chlorination of 7-nitroquinoline is non-regioselective, the Friedlander Condensation

offers the highest fidelity for constructing the 3-chloro-7-nitroquinoline scaffold from acyclic
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precursors.[8] This convergent approach minimizes regio-isomeric impurities.[8]

Protocol A: Friedlander Condensation (High Fidelity)
This method involves the condensation of an o-aminoaldehyde with an

-haloketone/aldehyde.[8]

Reagents:

Precursor A: 2-Amino-4-nitrobenzaldehyde (CAS: 55289-36-6)

Precursor B: Chloroacetaldehyde (CAS: 107-20-0) (typically generated in situ from diethyl

acetal or used as aqueous solution)

Catalyst: Sulfuric acid (cat.) or KOH (base-mediated)[8]

Solvent: Ethanol or Acetic Acid

Step-by-Step Workflow:

Preparation: Dissolve 2-amino-4-nitrobenzaldehyde (1.0 eq) in ethanol at 60°C.

Condensation: Add Chloroacetaldehyde (1.2 eq) dropwise.

Cyclization: Heat the mixture to reflux (80-90°C) for 4-6 hours. The mechanism proceeds via

imine formation followed by intramolecular aldol-type condensation.[8]

Work-up: Cool to room temperature. The product often precipitates.[8] If not, neutralize with

NaHCO₃ and extract with Ethyl Acetate.[8]

Purification: Recrystallize from ethanol/water to yield yellow needles of 3-chloro-7-
nitroquinoline.

Protocol B: Indole Ring Expansion (Alternative)
A classic route for 3-chloroquinolines involves the reaction of indoles with carbenes (Ciamician-

Dennstedt rearrangement type).[8]

Reaction: 6-Nitroindole + CHCl₃ + NaOH (aq) + TEBA (Phase Transfer Catalyst).[8]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://www.benchchem.com/product/b8249669?utm_src=pdf-body
https://www.benchchem.com/product/b8249669?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8249669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: Dichlorocarbene addition to the C2-C3 bond of indole, followed by ring

expansion and elimination of HCl.[8]

Note: This method is often lower yielding due to polymerization side reactions but uses

cheaper starting materials.[8]

Visualization: Friedlander Synthesis Pathway
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Figure 2: The Friedlander Condensation pathway ensures regioselective placement of the

chlorine and nitro groups.

Applications in Drug Discovery
The 3-chloro-7-nitroquinoline structure is not merely an end-product but a high-value

intermediate (Reference Example 186 in patent literature regarding kinase inhibitors).[8]

Syk Kinase Inhibitors: The scaffold serves as a precursor to Syk (Spleen Tyrosine Kinase)

inhibitors.[8] The nitro group is reduced to an amine (7-NH2), which binds to the hinge region
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of the kinase, while the 3-Cl group allows for the attachment of solubilizing groups or

hydrophobic tails via Suzuki coupling to occupy the selectivity pocket.

Antimalarial Research: Quinolines with 7-substitution are historical anchors for antimalarial

activity (e.g., Chloroquine).[8] 3-Chloro-7-nitroquinoline allows for the exploration of

"reversed" electronic properties compared to the standard 4-amino-7-chloroquinoline class,

potentially overcoming resistance mechanisms.[8]

Safety & Handling (E-E-A-T)
As a nitro-aromatic and halogenated heterocycle, specific safety protocols are mandatory.

Toxicity: Classified as Harmful if swallowed (H302) and a Skin/Eye Irritant (H315/H319).[8]

Handling: Use only in a fume hood. Nitro-compounds can be energetic; avoid excessive heat

during drying.[8]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.bldpharm.com/products/49609-03-2.html
https://www.sigmaaldrich.com/HK/zh/product/aobchem/aobh97eba563
https://www.boroncore.com/75755-39-4.html
https://www.bldpharm.com/products/196205-09-1.html
https://www.bldpharm.com/products/13067-94-2.html
https://www.bldpharm.com/products/75755-39-4.html
https://www.aaronchem.com/prod/75755-39-4
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://patents.google.com/patent/CN103891748B/en
https://patents.google.com/patent/CN103891748B/en
https://patents.google.com/patent/CN102958918A/en
https://patents.google.com/patent/CN102958918A/en
https://www.researchgate.net/publication/303822587_Chemistry_Structure_Activity_Relationship_and_Biological_Activity_of_Quinazolin_-4_3H_-One_Derivatives
https://www.benchchem.com/product/b8249669#3-chloro-7-nitroquinoline-smiles-and-inchikey
https://www.benchchem.com/product/b8249669#3-chloro-7-nitroquinoline-smiles-and-inchikey
https://www.benchchem.com/product/b8249669#3-chloro-7-nitroquinoline-smiles-and-inchikey
https://www.benchchem.com/product/b8249669#3-chloro-7-nitroquinoline-smiles-and-inchikey
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8249669?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8249669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8249669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

